molecular formula C14H13NO4 B1522055 2-Amino-5-(2-methoxyphenoxy)benzoic acid CAS No. 885267-99-2

2-Amino-5-(2-methoxyphenoxy)benzoic acid

Cat. No.: B1522055
CAS No.: 885267-99-2
M. Wt: 259.26 g/mol
InChI Key: ZPYKKLOXWCXFFN-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methoxyphenoxy)benzoic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol. This compound is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, which is further connected to a benzoic acid moiety. It is a solid substance typically used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methoxyphenoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with chlorobenzene in the presence of a strong base, such as potassium carbonate, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically require high temperatures and controlled environments to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-methoxyphenoxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-5-(2-methoxyphenoxy)benzoic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-5-(2-methoxyphenoxy)benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity and signaling pathways. The molecular targets and pathways involved can vary, but the compound generally acts by modulating biological processes through its chemical structure.

Comparison with Similar Compounds

  • 2-Amino-5-methoxyphenol

  • 5-Amino-2-methoxyphenol

  • 2-Amino-3-methoxybenzoic acid

  • 3-Amino-2-methoxybenzoic acid

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Properties

IUPAC Name

2-amino-5-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-4-2-3-5-13(12)19-9-6-7-11(15)10(8-9)14(16)17/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYKKLOXWCXFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660082
Record name 2-Amino-5-(2-methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-99-2
Record name 2-Amino-5-(2-methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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